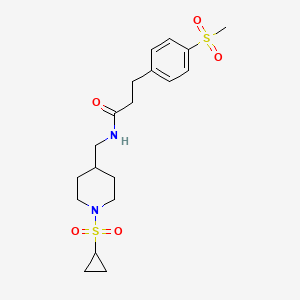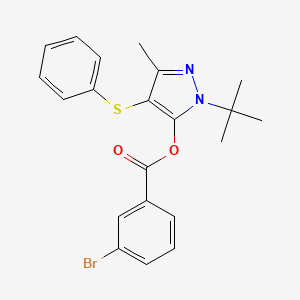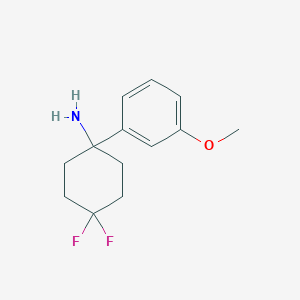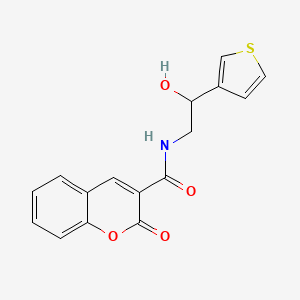![molecular formula C19H24N4O2 B2818524 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2415473-21-9](/img/structure/B2818524.png)
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is a complex organic molecule that contains several functional groups including a quinoxaline ring, a morpholine ring, and a piperidine ring. Quinoxaline derivatives are known to exhibit a wide range of biological activities . Morpholine and piperidine rings are common in pharmaceutical compounds and are known to influence the pharmacokinetic properties of drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoxaline ring, followed by the introduction of the morpholine and piperidine rings. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms. Attached to this ring would be a morpholine ring and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the quinoxaline, morpholine, and piperidine rings. These functional groups could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoxaline, morpholine, and piperidine rings. These functional groups could potentially affect properties such as solubility, stability, and reactivity .Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer activities . The presence of the morpholine and piperidine rings could also influence the compound’s biological activity .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its biological activity, as well as the development of synthetic methods for its preparation . Additionally, studies could be conducted to investigate its physical and chemical properties, and to assess its safety and potential hazards .
Eigenschaften
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-18(21-16-8-4-3-7-15(16)20-14)23-11-12-25-17(13-23)19(24)22-9-5-2-6-10-22/h3-4,7-8,17H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPYWATADWXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2818448.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)


![4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

